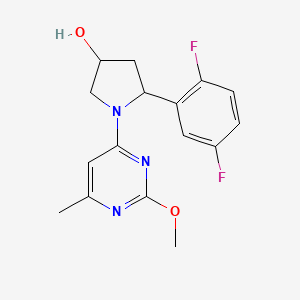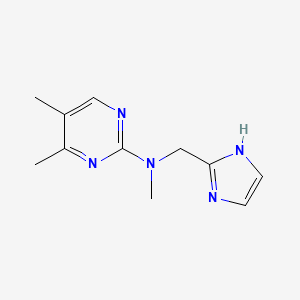![molecular formula C14H24N4O B7054978 1-[4-(4,5-Dimethylpyrimidin-2-yl)piperazin-1-yl]butan-2-ol](/img/structure/B7054978.png)
1-[4-(4,5-Dimethylpyrimidin-2-yl)piperazin-1-yl]butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4,5-Dimethylpyrimidin-2-yl)piperazin-1-yl]butan-2-ol is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a dimethylpyrimidinyl group and a butanol moiety. Piperazine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
The synthesis of 1-[4-(4,5-Dimethylpyrimidin-2-yl)piperazin-1-yl]butan-2-ol typically involves multi-step procedures. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Substitution with Dimethylpyrimidinyl Group: The piperazine ring is then reacted with 4,5-dimethylpyrimidine under nucleophilic substitution conditions.
Attachment of Butanol Moiety: Finally, the substituted piperazine is reacted with butan-2-ol under appropriate conditions to yield the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process .
Chemical Reactions Analysis
1-[4-(4,5-Dimethylpyrimidin-2-yl)piperazin-1-yl]butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the butanol moiety can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[4-(4,5-Dimethylpyrimidin-2-yl)piperazin-1-yl]butan-2-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and antipsychotic properties.
Medicine: It is investigated for its potential use in drug development, particularly for its activity on neurotransmitter receptors.
Mechanism of Action
The mechanism of action of 1-[4-(4,5-Dimethylpyrimidin-2-yl)piperazin-1-yl]butan-2-ol involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with neurotransmitter receptors, such as dopamine and serotonin receptors, which can modulate various physiological processes. The dimethylpyrimidinyl group may enhance the compound’s binding affinity and specificity for these receptors .
Comparison with Similar Compounds
1-[4-(4,5-Dimethylpyrimidin-2-yl)piperazin-1-yl]butan-2-ol can be compared with other similar compounds, such as:
1-(2-Pyrimidyl)piperazine: This compound also contains a piperazine ring substituted with a pyrimidine group but lacks the butanol moiety.
1-(4-Pyridyl)piperazine: Similar to the above compound but with a pyridyl group instead of a pyrimidinyl group.
1-Phenylpiperazine: Contains a phenyl group instead of a pyrimidinyl group, leading to different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological properties and potential therapeutic applications .
Properties
IUPAC Name |
1-[4-(4,5-dimethylpyrimidin-2-yl)piperazin-1-yl]butan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O/c1-4-13(19)10-17-5-7-18(8-6-17)14-15-9-11(2)12(3)16-14/h9,13,19H,4-8,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNEOJURNWLGWNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN1CCN(CC1)C2=NC=C(C(=N2)C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-ethyl-N-[2-[5-(trifluoromethyl)pyridin-2-yl]ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B7054903.png)

![2-[2-(2,5-Difluorophenyl)-4-hydroxypyrrolidin-1-yl]-1,3-thiazole-5-sulfonamide](/img/structure/B7054920.png)
![1-(2-Methoxy-6-methylpyrimidin-4-yl)-5-[2-(trifluoromethyl)phenyl]pyrrolidin-3-ol](/img/structure/B7054925.png)
![5-(2,5-Difluorophenyl)-1-[2-(methoxymethyl)-6-methylpyrimidin-4-yl]pyrrolidin-3-ol](/img/structure/B7054931.png)
![4,5-dimethyl-N-[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]pyrimidin-2-amine](/img/structure/B7054937.png)
![N-[1-(5-nitroquinolin-6-yl)piperidin-4-yl]propanamide](/img/structure/B7054946.png)
![N-cyclopentyl-N'-(furan-2-ylmethyl)-N'-[(4-hydroxyphenyl)methyl]butanediamide](/img/structure/B7054953.png)
![N-cyclohexyl-3-[(4,5-dimethylpyrimidin-2-yl)amino]propanamide](/img/structure/B7054957.png)

![3-[(4,5-Dimethylpyrimidin-2-yl)-methylamino]-2-methylpropanenitrile](/img/structure/B7054986.png)
![2-[4-(6-Ethoxypyridin-2-yl)piperazin-1-yl]-4,5-dimethylpyrimidine](/img/structure/B7054988.png)
![4-[3-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B7054997.png)
![1-Methyl-3-[3-[[2-(trifluoromethyl)pyridin-4-yl]amino]piperidin-1-yl]pyrazin-2-one](/img/structure/B7055011.png)
